
Thiourea, N-butyl-N'-(2-iodophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-butyl-N’-(2-iodophenyl)- is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This specific compound features a butyl group and a 2-iodophenyl group attached to the nitrogen atoms, making it a unique derivative of thiourea.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-butyl-N’-(2-iodophenyl)- typically involves the reaction of N-butylthiourea with 2-iodoaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Common reagents used in industrial synthesis include hydrogen sulfide, calcium cyanamide, and carbon dioxide.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-butyl-N’-(2-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The iodine atom in the 2-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
Thiourea, N-butyl-N’-(2-iodophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an anticancer agent and its role in drug development.
Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of Thiourea, N-butyl-N’-(2-iodophenyl)- involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds with biological macromolecules, leading to inhibition of enzyme activity. It can also interact with cellular receptors and signaling pathways, affecting cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: The parent compound, which lacks the butyl and 2-iodophenyl groups.
N,N’-dibutylthiourea: A derivative with two butyl groups attached to the nitrogen atoms.
N-phenylthiourea: A derivative with a phenyl group attached to one of the nitrogen atoms.
Uniqueness
Thiourea, N-butyl-N’-(2-iodophenyl)- is unique due to the presence of both a butyl group and a 2-iodophenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
53305-95-6 |
|---|---|
Formule moléculaire |
C11H15IN2S |
Poids moléculaire |
334.22 g/mol |
Nom IUPAC |
1-butyl-3-(2-iodophenyl)thiourea |
InChI |
InChI=1S/C11H15IN2S/c1-2-3-8-13-11(15)14-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H2,13,14,15) |
Clé InChI |
BPDVASOKFIGPIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=S)NC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
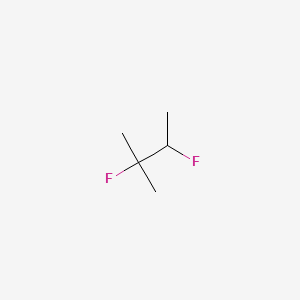
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)

![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
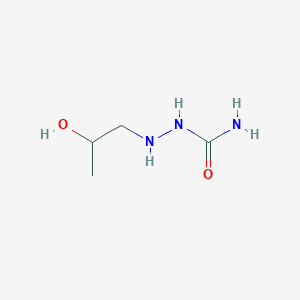
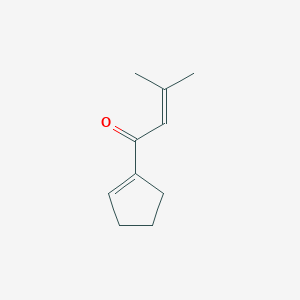
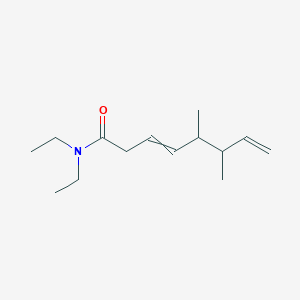
![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)


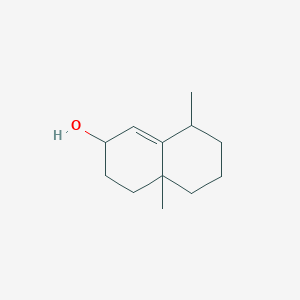
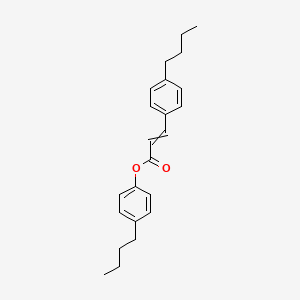
![Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-](/img/structure/B14650638.png)
